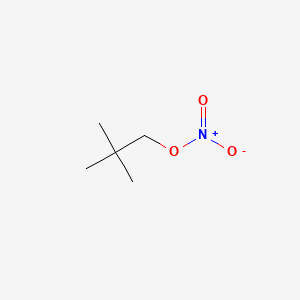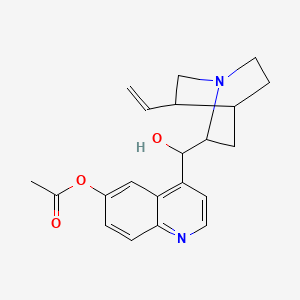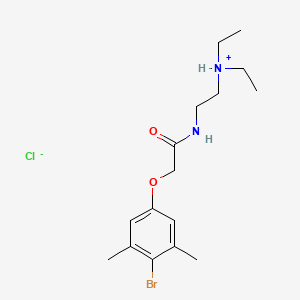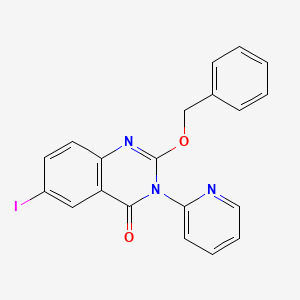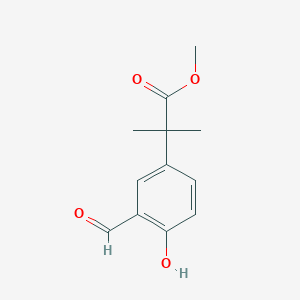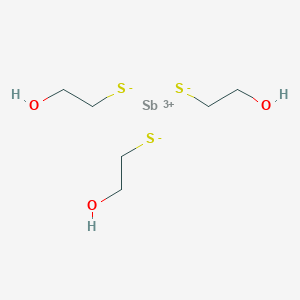
Antimony, tris(2-(mercapto-kappaS)ethanolato-kappaO)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of antimony, tris(2-(mercapto-kappaS)ethanolato-kappaO)- typically involves the reaction of antimony oxide with 2-mercaptoethanol. The process can be summarized in two main steps:
-
Formation of Antimony Mercaptide Intermediate
- React antimony oxide (Sb2O3) with 2-mercaptoethanol (HS-CH2CH2OH) in a suitable solvent.
- The reaction is carried out at a temperature range of 25°C to 200°C to form the antimony mercaptide intermediate.
-
Formation of Final Product
Analyse Des Réactions Chimiques
Antimony, tris(2-(mercapto-kappaS)ethanolato-kappaO)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: It can be reduced to form lower oxidation state antimony compounds.
Substitution: The 2-mercaptoethanol ligands can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Antimony, tris(2-(mercapto-kappaS)ethanolato-kappaO)- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organoantimony compounds and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor.
Mécanisme D'action
The mechanism of action of antimony, tris(2-(mercapto-kappaS)ethanolato-kappaO)- involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. This inhibition can lead to various biological effects, including the induction of apoptosis in cancer cells. The specific pathways involved depend on the target enzyme and the cellular context .
Comparaison Avec Des Composés Similaires
Antimony, tris(2-(mercapto-kappaS)ethanolato-kappaO)- can be compared with other organoantimony compounds, such as:
Sodium stibogluconate: Used in the treatment of leishmaniasis.
Potassium antimonyltartrate: Known for its antineoplastic activity.
Antimony pentachloride: Used as a reagent in organic synthesis.
What sets antimony, tris(2-(mercapto-kappaS)ethanolato-kappaO)- apart is its unique coordination with 2-mercaptoethanol ligands, which imparts specific chemical and biological properties that are not observed in other similar compounds .
Propriétés
Numéro CAS |
71215-72-0 |
|---|---|
Formule moléculaire |
C6H15O3S3Sb |
Poids moléculaire |
353.1 g/mol |
Nom IUPAC |
antimony(3+);2-hydroxyethanethiolate |
InChI |
InChI=1S/3C2H6OS.Sb/c3*3-1-2-4;/h3*3-4H,1-2H2;/q;;;+3/p-3 |
Clé InChI |
SDAPCJALHMXUGR-UHFFFAOYSA-K |
SMILES canonique |
C(C[S-])O.C(C[S-])O.C(C[S-])O.[Sb+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


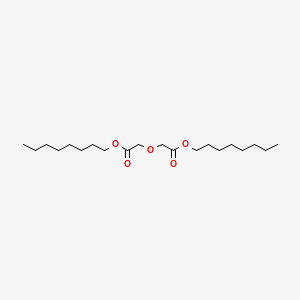
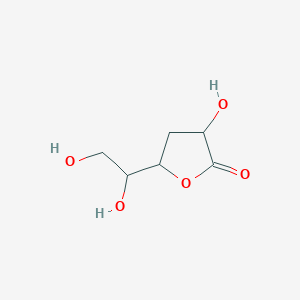
![N-{4-[(2-Butoxy-5-octylphenyl)sulfanyl]-1-(2,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}-2,2-dimethylpropanamide](/img/structure/B13776471.png)
